3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine” is a compound that has been studied for its potential therapeutic applications. It contains an imidazo[1,2-b]pyridazine moiety, which is a privileged drug moiety found in many approved and experimental drugs . This compound has been discovered to inhibit TAK1, a kinase that is upregulated and overexpressed in multiple myeloma .
Synthesis Analysis
The synthesis of this compound involves the reaction of heterocyclic amines with N, N-dimethylformamide dimethyl acetate . The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazo[1,2-b]pyridazine core. This moiety binds to the hinge region of kinases, and substitutions at various positions can influence the compound’s selectivity and potency .
Chemical Reactions Analysis
The chemical reactions involving this compound primarily relate to its ability to inhibit TAK1, a kinase that plays a crucial role in cell growth, differentiation, and apoptosis . The compound’s effectiveness in inhibiting TAK1 is influenced by the nature of the aryl substituent at position-3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its structure and the nature of its substituents. For instance, compounds with lower cLog P values exhibit good activity compared to compounds with higher cLog P values .
作用机制
Target of Action
The primary targets of this compound are Interleukin-17A (IL-17A) and Transforming Growth Factor-β Activated Kinase (TAK1) . IL-17A is a major pathological cytokine secreted from Th17 cells, playing a key role in chronic inflammation and tissue damage . TAK1 is a serine/threonine kinase important for cell growth, differentiation, and apoptosis .
Mode of Action
This compound acts as an inhibitor for both IL-17A and TAK1 . It binds to the hinge region of kinases, with substitutions at specific positions dictating kinase selectivity and potency . The compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . It also impacts the transforming growth factor-beta (TGF-β) pathway, which is upregulated and overexpressed in multiple myeloma .
Pharmacokinetics
It’s worth noting that small molecule inhibitors like this compound may provide efficacy comparable to antibodies for psoriasis . They may also avoid the inactivation pathway operative for antibodies .
Result of Action
The compound inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . It also has the potential to dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
生化分析
Biochemical Properties
3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine has been shown to interact with the TAK1 kinase, inhibiting its enzymatic activity at nanomolar concentrations . This interaction with TAK1, a serine/threonine kinase important for cell growth, differentiation, and apoptosis, suggests that this compound could have significant effects on biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cells are largely due to its interaction with TAK1. By inhibiting TAK1, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the growth of multiple myeloma cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the hinge region of kinases . This binding inhibits the enzymatic activity of TAK1, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings have not been extensively reported, its potent inhibitory effects on TAK1 suggest that it could have long-term impacts on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Given its potent inhibitory effects on TAK1, it is likely that its effects would vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Its interaction with TAK1 suggests that it could influence pathways involving this kinase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well characterized. Its ability to bind to kinases suggests that it could be transported to sites where these enzymes are located .
Subcellular Localization
The subcellular localization of this compound is not well characterized. Given its interaction with TAK1, it is likely that it localizes to areas of the cell where this kinase is present .
属性
IUPAC Name |
6-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O/c12-11(13,14)7-17-5-8(6-17)19-10-2-1-9-15-3-4-18(9)16-10/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQVRYWOICKROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)OC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。